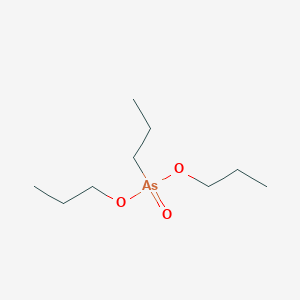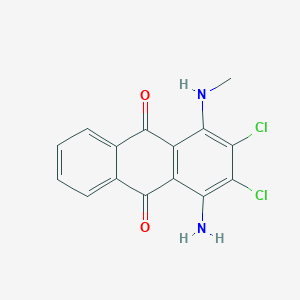
6,7-Dichloroanthraquinone-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloroanthraquinone-1-carboxylic acid is a derivative of anthraquinone, an aromatic organic compound with a wide range of applications in various fields. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions and a carboxylic acid group at the 1 position on the anthraquinone core. Anthraquinone derivatives are known for their interesting photophysical, photochemical, and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloroanthraquinone-1-carboxylic acid typically involves the chlorination of anthraquinone followed by carboxylation. One common method is the Friedel-Crafts reaction, where anthraquinone is reacted with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce chlorine atoms at the desired positions . The carboxylation step can be achieved using various methods, such as the Kolbe-Schmitt reaction, where the chlorinated anthraquinone is treated with carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The chlorination and carboxylation reactions are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste.
化学反応の分析
Types of Reactions
6,7-Dichloroanthraquinone-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to hydroquinones or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted anthraquinone derivatives with various functional groups.
科学的研究の応用
6,7-Dichloroanthraquinone-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dichloroanthraquinone-1-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit key enzymes involved in cellular metabolism and signal transduction pathways, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
6,7-Dichloroanthraquinone-1-carboxylic acid can be compared with other anthraquinone derivatives, such as:
1,8-Dichloroanthraquinone: Similar in structure but lacks the carboxylic acid group, leading to different chemical and biological properties.
9,10-Anthraquinone: The most common isomer, used widely in industry and research.
1,4-Dihydroxyanthraquinone: Known for its use in dye production and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives.
特性
CAS番号 |
58236-19-4 |
|---|---|
分子式 |
C15H6Cl2O4 |
分子量 |
321.1 g/mol |
IUPAC名 |
6,7-dichloro-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H6Cl2O4/c16-10-4-8-9(5-11(10)17)14(19)12-6(13(8)18)2-1-3-7(12)15(20)21/h1-5H,(H,20,21) |
InChIキー |
LTQQNOCPMNSDJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


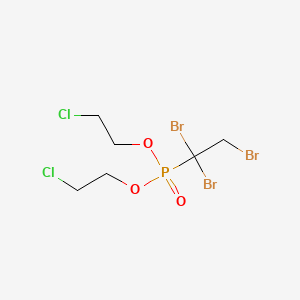
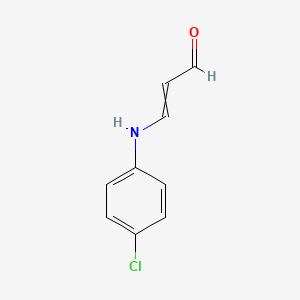
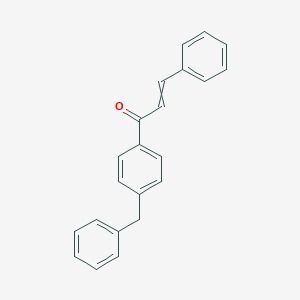
![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![9-[2-(ethenyloxy)ethyl]-9H-carbazole](/img/structure/B14629748.png)

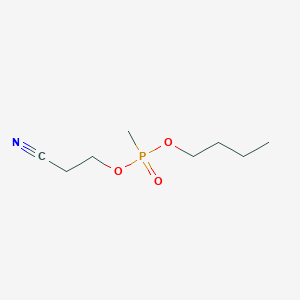
![Acetic acid;[3-(4-methylpentyl)cyclohex-2-en-1-yl]methanol](/img/structure/B14629771.png)
![Ethyl 4-oxo-4H-pyrimido[2,1-A]phthalazine-3-carboxylate](/img/structure/B14629777.png)
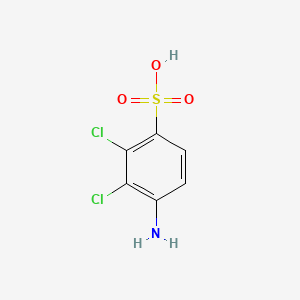
![Acetamide, N-[(acetyloxy)phenylmethyl]-N-phenyl-](/img/structure/B14629791.png)
![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
